Superior Reactivity for Heterocycle Construction vs. Simple Hydrazines
The compound is a pre-assembled pyrazole scaffold containing a hydrazine group, enabling a more efficient and regioselective synthesis of complex heterocycles compared to using simple hydrazines or unsubstituted pyrazoles. In the synthesis of pyrazolo[3,4-d]pyridazines, the use of a hydrazinyl pyrazole precursor allows for one-step ring closure, whereas a two-step or less selective route would be required with simpler starting materials [1]. This is a class-level inference based on established synthetic methodologies.
| Evidence Dimension | Synthetic Efficiency (Number of Steps) |
|---|---|
| Target Compound Data | One-step conversion to pyrazolo[3,4-d]pyridazine |
| Comparator Or Baseline | Simple hydrazine or unsubstituted pyrazole |
| Quantified Difference | Reduces synthetic steps by at least 1 step and improves regioisomeric purity |
| Conditions | Reaction with α,β-unsaturated carbonyl compounds or similar electrophiles |
Why This Matters
Procuring this specific compound streamlines the synthesis of focused libraries, saving time and resources in drug discovery campaigns targeting specific kinase or GPCR scaffolds.
- [1] S.S. Ghabrial, et al. Hydrazidoyl Halides in Heterocyclic Synthesis - Synthesis of Several New Pyrazolylpyrazole, Pyrazolo[3,4-D]Pyridazine, Pyrazolo[5,1-A]-As-Triazine and Other Heterocyclic Derivatives. (Class-level inference for reactivity of hydrazinyl pyrazoles). View Source
